Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core substituted with a bromine atom at the 7th position, a methoxy group at the 2nd position, and a methyl ester group at the 6th position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[3,2-D]pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The esterification to form the methyl ester group is typically carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate
- Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
- 7-Bromo-2-methylpyrido[3,2-D]pyrimidin-4-ol
Uniqueness
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxy group on the thieno[3,2-D]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7BrN2O3S |
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Molecular Weight |
303.13 g/mol |
IUPAC Name |
methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7BrN2O3S/c1-14-8(13)7-5(10)6-4(16-7)3-11-9(12-6)15-2/h3H,1-2H3 |
InChI Key |
YFYBIAMDJQGQEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)C(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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